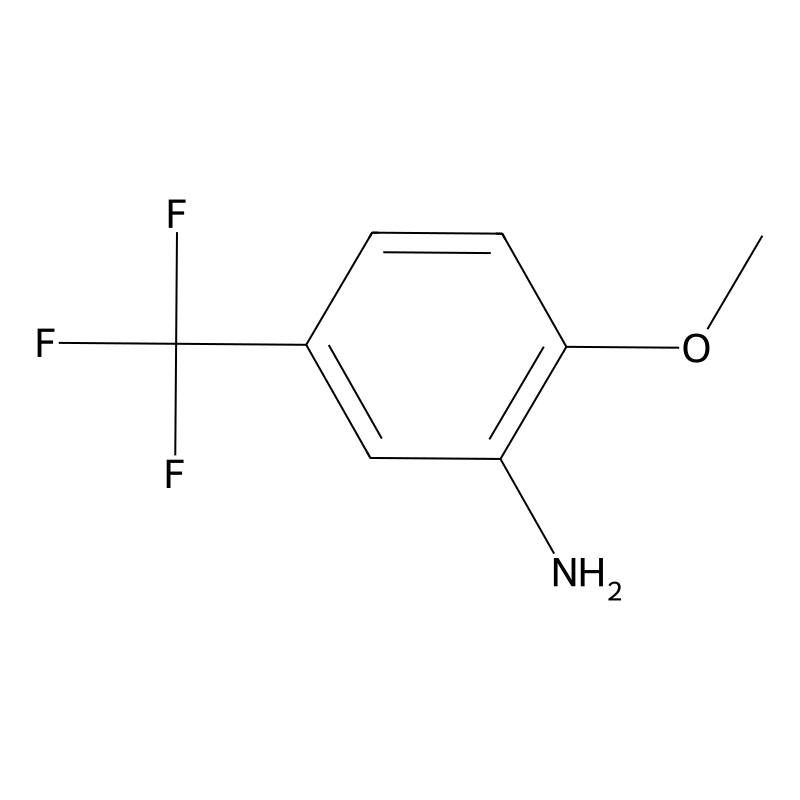

2-Methoxy-5-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxy-5-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 191.15 g/mol. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing trifluoromethyl group, making it an interesting candidate for various chemical applications and biological studies .

- Oxidation: It can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: This typically involves converting nitro groups to amines, often using reducing agents like iron or catalytic hydrogenation.

- Electrophilic Aromatic Substitution: The presence of the methoxy and trifluoromethyl groups influences the reactivity of the aromatic ring, allowing for substitutions with halogens, nitrating agents, or sulfonating agents .

The biological activity of 2-Methoxy-5-(trifluoromethyl)aniline includes interactions with various enzymes and proteins, potentially influencing cellular processes such as signaling pathways and gene expression. It has been reported to induce symptoms like headache, dizziness, nausea, and vomiting in biological systems, indicating its significant impact on cellular metabolism . The compound's lipophilicity, enhanced by the trifluoromethyl group, facilitates its interaction with biological membranes.

The synthesis of 2-Methoxy-5-(trifluoromethyl)aniline can be achieved through several methods, with one common route involving:

- Nitration of 4-Methoxy-3-nitrobenzotrifluoride: This step introduces a nitro group to the aromatic ring.

- Reduction: The nitro group is then reduced to form the corresponding amine.

Industrial production methods closely mirror laboratory synthesis but are optimized for larger scale production while maintaining high yield and purity .

2-Methoxy-5-(trifluoromethyl)aniline finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique electronic properties.

- Material Science: The compound's distinct properties make it valuable in the design of new materials.

- Agricultural Chemicals: Its reactivity allows it to be used in developing agrochemicals .

Studies have shown that 2-Methoxy-5-(trifluoromethyl)aniline interacts with biomolecules in significant ways. Its ability to modulate enzyme activity can lead to alterations in metabolic pathways. Research indicates that this compound may influence cellular signaling mechanisms, which could have implications for drug development and toxicology studies .

Several compounds share structural similarities with 2-Methoxy-5-(trifluoromethyl)aniline. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| 3-Amino-4-methoxybenzotrifluoride | 0.90 |

| 2-Amino-4-(trifluoromethyl)anisole | 0.91 |

| 4-(Trifluoromethyl)aniline | 0.88 |

| 3-Methoxy-5-(trifluoromethyl)aniline | 0.90 |

| 4-Methoxy-2-(trifluoromethyl)aniline | 0.87 |

Uniqueness

The uniqueness of 2-Methoxy-5-(trifluoromethyl)aniline lies in its combination of both methoxy and trifluoromethyl groups on the aromatic ring. This specific arrangement imparts distinct electronic and steric properties that differentiate it from similar compounds, making it particularly useful as an intermediate in various chemical syntheses .

2-Methoxy-5-(trifluoromethyl)aniline has the molecular formula C8H8F3NO with a molecular weight of 191.15 g/mol [1] [2] [3]. This aromatic amine compound contains eight carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The compound is registered under CAS number 349-65-5 and has the PubChem CID 600637 [1] [3] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈F₃NO | ChemicalBook, TCI [1] [5] |

| Molecular Weight (g/mol) | 191.15 | ChemicalBook, TCI [1] [5] |

| CAS Number | 349-65-5 | ChemicalBook, TCI [1] [5] |

| Melting Point (°C) | 58-60 | ChemicalBook, TCI [1] [5] |

| Boiling Point (°C) | 230.1±40.0 (Predicted) | ChemicalBook [1] |

| Density (g/cm³) | 1.2645 (estimate) | ChemicalBook [1] |

| Physical State | Crystalline Powder | ChemicalBook, TCI [1] [5] |

| Color | Beige-gray to brown | ChemicalBook [1] |

| pKa | 3.31±0.10 (Predicted) | ChemicalBook [1] |

| Storage Temperature | Room temperature, inert atmosphere | TCI [5] |

| InChI Key | RKUSRLUGUVDNKP-UHFFFAOYSA-N | PubChem [3] |

| PubChem CID | 600637 | PubChem [3] |

Structural Conformation Analysis

The structural conformation of 2-Methoxy-5-(trifluoromethyl)aniline has been extensively studied through X-ray crystallography and computational methods. The compound adopts a planar aromatic system with the methoxy and trifluoromethyl substituents positioned at the 2- and 5-positions relative to the amino group [6] [7].

Crystallographic analysis of related Schiff base derivatives containing the 2-methoxy-5-(trifluoromethyl)aniline moiety reveals important structural features. The dihedral angle between aromatic rings in these derivatives ranges from 4.60° to 6.2°, indicating near-planarity of the aromatic systems [6] [7] [8]. The N=C bond length in imine derivatives is approximately 1.295 Å, which is consistent with typical double bond character [7].

| Structural Parameter | Value (Å or degrees) | Reference/Source |

|---|---|---|

| C-N bond length (aniline) | 1.35-1.40 | Typical aromatic amine |

| C-F bond length (CF₃) | 1.322-1.355 | X-ray crystallography data [7] [9] |

| C-O bond length (methoxy) | 1.36-1.38 | Typical methoxy ether |

| C-C bond length (aromatic) | 1.38-1.42 | Typical aromatic C-C |

| N=C bond length (imine derivatives) | 1.295 | Schiff base derivatives [7] |

| Dihedral angle (aromatic rings) | 4.60-6.2° | X-ray crystallography [7] [8] |

| CF₃ group disorder | Rotational disorder | Multiple crystal structures [7] [9] |

Bond Characteristics and Electronic Distribution

The bond characteristics of 2-Methoxy-5-(trifluoromethyl)aniline are influenced by the electronic properties of its functional groups. The trifluoromethyl group exhibits strong electron-withdrawing properties through inductive effects, while the methoxy and amino groups provide electron-donating effects through resonance [10] [11].

The carbon-fluorine bonds in the trifluoromethyl group are particularly strong, with bond lengths ranging from 1.322 to 1.355 Å based on crystallographic data [7] [9]. These bonds exhibit significant ionic character due to the high electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5) [11].

The aromatic system maintains typical bond lengths for substituted benzenes, with C-C bond lengths ranging from 1.38 to 1.42 Å. The C-N bond connecting the amino group to the aromatic ring exhibits partial double bond character due to resonance delocalization, resulting in bond lengths of approximately 1.35-1.40 Å [12].

Trifluoromethyl Group Influence on Aromatic Ring Properties

The trifluoromethyl group significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing nature. This effect is primarily inductive, arising from the high electronegativity of the three fluorine atoms [10] [11]. The trifluoromethyl group has a Hammett σ value of +0.54 in the para position, indicating substantial electron withdrawal [13].

The electron-withdrawing effect of the trifluoromethyl group manifests in several ways:

Electrophilic Aromatic Substitution: The trifluoromethyl group deactivates the aromatic ring toward electrophilic attack and directs substitution to the meta position [13] [14].

Acidity Enhancement: The presence of the trifluoromethyl group increases the acidity of nearby functional groups. The predicted pKa of 2-Methoxy-5-(trifluoromethyl)aniline is 3.31±0.10, significantly lower than simple anilines [1].

π-Electron Density: The trifluoromethyl group withdraws electron density from the aromatic π-system, creating a more electron-deficient ring [10] [12].

Conformational Effects: The bulky trifluoromethyl group can cause steric hindrance, affecting the overall molecular conformation [15].

| Functional Group | Electronic Effect | Mechanism | Impact on Aromatic Ring | Hammett σ Value |

|---|---|---|---|---|

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Inductive (-I effect) | Deactivates, meta-directing | +0.54 (para) [13] |

| Methoxy (-OCH₃) | Electron-donating (resonance) | Resonance (+M effect) | Activates, ortho/para-directing | -0.27 (para) [16] |

| Amino (-NH₂) | Electron-donating (resonance) | Resonance (+M effect) | Activates, ortho/para-directing | -0.66 (para) [13] |

| Combined Effect | Competing effects | Inductive vs Resonance | Moderate activation | Net effect variable |

Methoxy Group Electronic Effects

The methoxy group in 2-Methoxy-5-(trifluoromethyl)aniline exhibits dual electronic effects that compete with the trifluoromethyl group's influence. The methoxy group is classified as an electron-donating group through resonance effects, while simultaneously being electron-withdrawing through inductive effects [17] [16].

Resonance Effects (+M): The oxygen atom in the methoxy group possesses two lone pairs of electrons that can delocalize into the aromatic π-system. This resonance donation increases electron density at the ortho and para positions relative to the methoxy group, making these positions more nucleophilic [18] [17].

Inductive Effects (-I): The high electronegativity of oxygen (3.5 on the Pauling scale) creates an inductive electron-withdrawing effect through the σ-bond system. This effect decreases with distance from the methoxy group but still influences the overall electronic distribution [17] [16].

Positional Effects: The electronic influence of the methoxy group depends on its position relative to other substituents. In the para position, the methoxy group has a Hammett σ value of -0.27, indicating net electron donation. In the meta position, it has a positive σ value, showing net electron withdrawal due to the inability to participate in resonance [16].

The competing effects between the electron-donating methoxy and amino groups versus the electron-withdrawing trifluoromethyl group create a complex electronic environment in 2-Methoxy-5-(trifluoromethyl)aniline. This balance of effects results in moderate activation of the aromatic ring for electrophilic substitution, with regioselectivity influenced by the combined steric and electronic effects of all three substituents [12] [14].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (98.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant